molecular formula C23H25N3O5S B2978183 N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878056-46-3

N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2978183
CAS No.: 878056-46-3
M. Wt: 455.53
InChI Key: WQKBGECKPQNOSN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound with a molecular weight of 490.0 g/mol and the molecular formula C 23 H 24 ClN 3 O 5 S . This chemical features a complex structure that incorporates multiple pharmacologically significant moieties, including an indole ring system, a sulfonylacetamide group, and a pyrrolidine ring . The indole scaffold is a common feature in many biologically active compounds and pharmaceutical agents . Researchers are increasingly interested in novel synthetic molecules like this one, as they represent a large range of emerging compounds with potential for scientific investigation . In particular, the structural features of this compound may be of interest for applications in medicinal chemistry research, including the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents . The compound is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S/c1-31-18-8-6-7-17(13-18)24-22(27)16-32(29,30)21-14-26(20-10-3-2-9-19(20)21)15-23(28)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBGECKPQNOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, a compound with the molecular formula C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S and a molecular weight of 423.5 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

Property Value
Molecular FormulaC23H25N3O3S
Molecular Weight423.5 g/mol
IUPAC NameN-(3-methoxyphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
PurityTypically 95%

The compound features a complex structure that includes a pyrrolidine moiety, which is often associated with various biological activities such as anti-inflammatory and anticancer effects. The presence of the indole ring is significant, as indole derivatives are known for their diverse pharmacological properties, including:

  • Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds containing sulfur and nitrogen heterocycles have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes.

Anticancer Activity

Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity.
    • Example: A compound with a similar structure demonstrated an IC50 of 1.61 µg/mL against Jurkat cells, suggesting effective apoptosis induction .
  • Mechanistic Insights : Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their binding affinity and efficacy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its structural characteristics:

  • COX Inhibition : Similar compounds have been shown to selectively inhibit COX-II with IC50 values ranging from 0.011 µM to 17.5 µM, suggesting that this compound may also exhibit similar activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Indole Derivatives : A series of indole-based compounds were synthesized and evaluated for their anticancer activities. The results indicated that modifications at specific positions on the indole ring significantly influenced their potency against cancer cell lines .
  • Thiazole Moiety Influence : Research on thiazole-containing compounds revealed that structural modifications could enhance selectivity and potency against cancer cells, providing insights into how similar modifications might affect this compound .

Comparison with Similar Compounds

Variations in the Aryl Group

Compound Name Aryl Group Molecular Formula Molecular Weight Key Features
Target Compound 3-Methoxyphenyl C24H25N3O5S 475.5 Methoxy group enhances lipophilicity and may modulate electron density .
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-Analog (CAS 878057-28-4) Benzo[d][1,3]dioxolyl C24H25N3O6S 483.5 Benzodioxol group increases steric bulk and potential π-π interactions.
N-(4-Acetamidophenyl)-Analog (CAS 878057-06-8) 4-Acetamidophenyl C24H26N4O5S 482.6 Acetamido group introduces hydrogen-bonding capacity.
N-(4-Chlorophenyl)-Analog (CAS 878060-00-5) 4-Chlorophenyl C23H24ClN3O2S 442.0 Chlorine atom enhances electronegativity and metabolic stability.

Impact :

  • Benzo[d][1,3]dioxolyl : May enhance binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 enzymes).
  • 4-Acetamidophenyl : Could improve solubility and target engagement through hydrogen bonding.

Variations in the Cyclic Amine

Compound Name Cyclic Amine Key Features
Target Compound Pyrrolidin-1-yl Five-membered ring offers conformational rigidity and moderate basicity.
Piperidin-1-yl Analog (CAS 878060-00-5) Piperidin-1-yl Six-membered ring increases flexibility and alters steric interactions.
N-(4-Chlorophenyl)-Piperidin-1-yl Analog (CAS 878060-00-5) Piperidin-1-yl Larger ring size may reduce off-target effects due to altered geometry.

Impact :

  • Pyrrolidin-1-yl : Smaller ring size may favor tighter binding in compact active sites.
  • Piperidin-1-yl : Enhanced flexibility could improve adaptability to diverse enzyme conformations.

Variations in the Linker

Compound Name Linker Type Key Features
Target Compound Sulfonyl (-SO2-) Highly polar, improves solubility and potential for ionic interactions.
Thioether Analog (CAS 877658-74-7) Thioether (-S-) Less polar, increases lipophilicity and membrane permeability.

Impact :

  • Sulfonyl : Likely enhances water solubility and stability under physiological conditions.
  • Thioether : May improve blood-brain barrier penetration but reduce metabolic stability.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-methoxyphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the indole core. Key steps include:
  • Sulfonation : Introduce the sulfonyl group at the indole C3 position using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Alkylation : Attach the 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety via nucleophilic substitution, using a base like K₂CO₃ in DMF at 60–80°C .
  • Acetamide Coupling : React the intermediate with 3-methoxyphenylamine using coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Optimization : Yield improvements (>80%) are achievable via continuous flow reactors for exothermic steps and crystallization (ethanol/water) for purification .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for analogous acetamides .
  • Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) and FT-IR for sulfonyl (1350 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity; C18 columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across assay systems be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors for enzymatic assays) .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC values) and time-kill kinetics to distinguish static vs. cidal effects .
  • Metabolic Stability Testing : Evaluate hepatic microsome half-life to rule out false negatives due to rapid degradation .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. Prioritize pyrrolidine and sulfonyl groups as key pharmacophores .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability; monitor RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • QSAR Modeling : Train models on indole-sulfonamide derivatives to predict IC₅₀ values for untested targets .

Key Challenges and Future Directions

  • Synthetic Challenges : Scale-up of the pyrrolidine-ethyl intermediate requires optimization of flow chemistry parameters to maintain stereochemical integrity .
  • Biological Contradictions : Discrepancies in cytotoxicity data may stem from off-target effects; CRISPR screening can identify confounding targets .
  • Computational Gaps : Improve force field parameters for sulfonamide-containing heterocycles to enhance docking accuracy .

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